molecular formula C13H20F3N3O4 B156690 N-(N6-Trifluoroacetyl-L-lysyl)-L-proline CAS No. 103300-89-6

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Cat. No.: B156690
CAS No.: 103300-89-6
M. Wt: 339.31 g/mol
InChI Key: MUYCUFZXUZRHSL-IUCAKERBSA-N
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Description

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C13H20F3N3O4 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as (S)-1-((S)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid, is L-lysine cyclodeaminase . This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid.

Mode of Action

The compound acts as an inhibitor of L-lysine cyclodeaminase . It interacts with the enzyme, preventing it from catalyzing the conversion of L-lysine to other metabolites. This inhibition can lead to an accumulation of L-lysine and a decrease in the production of downstream metabolites.

Biochemical Pathways

The inhibition of L-lysine cyclodeaminase affects the L-lysine degradation pathway . This pathway is responsible for the breakdown of L-lysine into various metabolites. The inhibition of the enzyme can disrupt this pathway, leading to changes in the concentrations of these metabolites.

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The inhibition of L-lysine cyclodeaminase by this compound can lead to changes in cellular metabolism . These changes can affect various cellular processes, potentially leading to observable effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYCUFZXUZRHSL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908320
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103300-89-6
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103300-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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